硅酸钠

概述

描述

Sodium silicate, commonly known as water glass or liquid glass, is a generic name for a family of chemical compounds with the formula (Na₂O)x·(SiO₂)y. These compounds are typically colorless, transparent solids or white powders that are soluble in water. Sodium silicate is widely used in various industrial applications, including the formulation of cements, coatings, passive fire protection, textile and lumber processing, manufacture of refractory ceramics, adhesives, and the production of silica gel .

科学研究应用

Sodium silicate has a wide range of applications in scientific research and industry:

Chemistry: Used as a binder in the production of refractory materials and as a catalyst support in various chemical reactions.

Biology: Employed in the preparation of silica-based materials for biological applications, such as chromatography and bioseparation.

Medicine: Utilized in the formulation of medical adhesives and as a component in dental cements.

Industry: Applied in water treatment as a corrosion inhibitor, in the production of detergents, and as a fire-resistant coating

作用机制

Target of Action

Sodium silicate, also known as “water glass,” is a versatile compound with a wide range of industrial applications . Its primary targets are various minerals and substances with which it interacts. In the context of mineral processing, sodium silicate acts as a dispersant, depressant, and modifying reagent . It promotes selectivity of value-added sulphides against gangue minerals, resulting in both grade and recovery improvement .

Mode of Action

Sodium silicate interacts with its targets through a series of chemical reactions. In the presence of metal ions in water, it forms a protective layer, reducing the corrosive effect of water on pipelines and other equipment . In mineral processing, sodium silicate works as a dispersant by increasing a mineral’s net surface charge, resulting in a change in slurry viscosity . This leads to better dispersion and a diminished interaction of valuable minerals with gangue .

Biochemical Pathways

The biochemical pathways affected by sodium silicate are complex and involve a series of reactions. In the presence of water, sodium silicate undergoes hydrolysis, forming silicic acid and silanol groups . These groups can further react, leading to the formation of silicate polymers . In the context of mineral processing, sodium silicate influences the surface chemistry of minerals, affecting their interaction with other substances .

Result of Action

The action of sodium silicate results in a variety of effects depending on the context. In water treatment, it reduces color and turbidity due to particulate iron . In mineral processing, it improves the grade and recovery of valuable minerals by promoting their selectivity against gangue minerals . On a molecular level, sodium silicate can influence the size and charge of particles, affecting their behavior and interactions .

Action Environment

The action of sodium silicate is influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity and the nature of the products formed . In water treatment, the temperature and composition of the water can influence the effectiveness of sodium silicate in reducing color and turbidity . In a biological context, factors such as the presence of other ions and biomolecules can influence the interaction of sodium silicate with tissues.

生化分析

Biochemical Properties

Sodium silicate has been associated with several biochemical reactions. It is known to interact with various biomolecules, including enzymes and proteins . For instance, dietary silicon in the form of sodium metasilicate has been shown to activate the formation of ammonia by elevating mitochondrial oxygen utilization .

Cellular Effects

Sodium silicate influences various cellular processes. It has been associated with the enhancement of collagen synthesis, which is crucial for maintaining the health of skin, hair, and nails . Furthermore, it has been linked to bone mineralization, indicating its role in cellular metabolism .

Molecular Mechanism

At the molecular level, sodium silicate exerts its effects through several mechanisms. It is involved in the activation of certain enzymes and may influence gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium silicate can change over time. It is known for its stability and does not degrade easily . Long-term effects on cellular function are still being studied.

Dosage Effects in Animal Models

The effects of sodium silicate can vary with different dosages in animal models. High doses of sodium silicate have been associated with certain adverse effects

Metabolic Pathways

Sodium silicate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

It is believed to interact with certain transporters and binding proteins .

Subcellular Localization

It is believed to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: Sodium silicate can be synthesized by reacting silica (SiO₂) with sodium carbonate (Na₂CO₃) at high temperatures ranging from 1200 to 1400°C. The reaction produces sodium silicate and carbon dioxide (CO₂): [ \text{Na}_2\text{CO}_3 + \text{SiO}_2 \rightarrow \text{Na}_2\text{O}·\text{SiO}_2 + \text{CO}_2 ]

Another method involves dissolving silica sand in a heated aqueous solution of sodium hydroxide (NaOH) under pressure: [ 2\text{NaOH} + \text{SiO}_2 \rightarrow \text{Na}_2\text{O}·\text{SiO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, sodium silicate is produced by fusing sodium carbonate and silica sand in a furnace. The molten mixture is then cooled and ground into a fine powder. Alternatively, sodium silicate can be produced by dissolving silica in molten sodium carbonate at a temperature of 851°C .

Types of Reactions:

Oxidation and Reduction: Sodium silicate does not typically undergo oxidation or reduction reactions due to its stable nature.

Substitution: Sodium silicate can participate in substitution reactions where the silicate ion reacts with hydrogen ions in acidic solutions to form silicic acid, which can decompose into hydrated silica or silica gel.

Hydrolysis: In water, sodium silicate hydrolyzes to form an alkaline solution, which can further react with acids to precipitate silica.

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl) is commonly used to precipitate silica from sodium silicate solutions.

Alkaline Conditions: Sodium silicate is stable in alkaline solutions but reacts with acids to form silicic acid.

Major Products:

Silica Gel: Formed by the reaction of sodium silicate with acids.

Silicic Acid: An intermediate product in the formation of silica gel.

相似化合物的比较

Sodium Metasilicate (Na₂SiO₃): A specific type of sodium silicate with a distinct molecular structure and applications.

Sodium Orthosilicate (Na₄SiO₄): Another variant of sodium silicate with different properties and uses.

Sodium Pyrosilicate (Na₆Si₂O₇): A compound with a higher ratio of silica to sodium oxide.

Comparison:

Sodium Silicate vs. Sodium Metasilicate: Sodium silicate is a general term for a range of compounds, while sodium metasilicate specifically refers to the sodium salt of metasilicic acid.

Sodium Silicate vs. Sodium Orthosilicate: Sodium orthosilicate has a higher sodium content and is used in applications requiring higher alkalinity.

Sodium Silicate vs. Sodium Pyrosilicate: Sodium pyrosilicate has a higher silica content and is used in applications requiring higher thermal stability.

Sodium silicate’s unique properties, such as its ability to form a glass-like structure and its versatility in various applications, make it a valuable compound in both scientific research and industrial processes.

生物活性

Sodium silicate, commonly known as water glass, is a compound with diverse applications in various fields, including agriculture, microbiology, and materials science. Its biological activity has garnered attention for its potential benefits in plant growth, microbial interactions, and therapeutic applications. This article explores the biological activity of sodium silicate through detailed research findings, case studies, and data tables.

1. Plant Growth Promotion

Sodium silicate has been shown to enhance plant growth and stress tolerance. It acts as a signaling molecule that induces various physiological responses in plants:

- Wound Healing : A study demonstrated that sodium silicate significantly promoted wound healing in plants by enhancing the expression of genes related to phenolic compound biosynthesis (PAL, 4CL, CAD). The enzyme activities associated with these genes were increased by up to 202% compared to controls, leading to greater lignin deposition and cell layer thickness .

- Stress Resistance : Sodium silicate application has been linked to improved resistance against abiotic stresses such as drought and salinity. It facilitates the accumulation of osmoprotectants and enhances antioxidant enzyme activities, which mitigate oxidative stress .

2. Microbial Interactions

Sodium silicate influences microbial communities in various environments:

- Biofilm Formation : In drinking water systems, sodium silicate was found to reduce biofilm formation compared to orthophosphate treatments. The biomass accumulation was lower in sodium silicate-treated systems at elevated temperatures (≥20 °C), indicating its potential as a corrosion inhibitor while controlling microbial growth .

- Stimulation of Microbial Growth : Historical studies have indicated that sodium silicate can stimulate the growth of certain bacteria and fungi. For instance, it was reported that the addition of sodium silicate enhanced the growth rate of Mycobacterium tuberculosis and other microorganisms like Bacillus licheniformis and Penicillium species under specific conditions .

3. Therapeutic Applications

Recent research has explored the therapeutic potential of sodium silicate:

- Ginseng Bioactivity : A comprehensive study investigated the effects of sodium silicate on Panax ginseng when combined with infrared radiation. The results indicated enhanced anti-tyrosinase and antioxidant activities, suggesting that sodium silicate may improve the medicinal properties of ginseng for skincare applications .

Case Study 1: Wound Healing in Potatoes

In a controlled experiment involving potato tubers subjected to mechanical wounding:

- Treatment : Tubers were treated with sodium silicate solutions.

- Findings : Gene expression levels for PAL increased significantly (by 202%), alongside enzyme activity enhancements (up to 6.9 times higher than untreated controls). The deposition of lignin was also notably higher in treated samples .

Case Study 2: Drinking Water Biofilms

A pilot-scale study assessed the impact of sodium silicate on biofilm development in drinking water systems:

- Setup : Annular reactors fed by cast iron pipe loops were treated with either sodium silicate or orthophosphate.

- Results : Biofilm ATP concentrations were significantly lower in sodium silicate-treated reactors compared to orthophosphate-treated ones at higher temperatures, indicating effective biofilm control without promoting harmful bacterial growth .

Table 1: Gene Expression and Enzyme Activity in Wound Healing

| Gene/Enzyme | Expression Level (Day 7) | Activity Increase (%) |

|---|---|---|

| PAL | 113% higher than CK | 22% |

| 4CL | 132% higher than CK | 33% |

| CAD | 120% higher than CK | 35% |

Table 2: Biofilm ATP Concentrations

| Treatment | ATP Concentration (µg/L) | Temperature (°C) |

|---|---|---|

| Sodium Silicate | Lower | ≥20 |

| Orthophosphate | Higher | ≥20 |

属性

IUPAC Name |

disodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHWMYGWWRZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

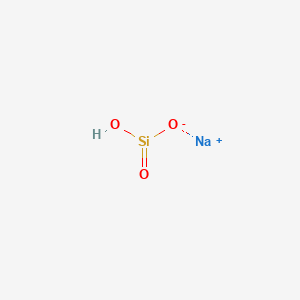

[O-][Si](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SiO3, Na2O3Si | |

| Record name | Sodium silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_silicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Sodium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7029669 | |

| Record name | Sodium silicate (Na2SiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium silicate appears as a powdered or flaked solid substance. Strong irritant to skin, eyes, and mucous membranes. May be toxic by ingestion. Concentrated aqueous solutions used as a glue., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Deliquescent powder or flakes; [CAMEO] Amorphous lumps, aqueous solution, or spray-dried powder with approximately 20% residual water; [Reference #1], COLOURLESS 25-50% SODIUM SILICATE SOLUTION IN WATER. | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In commerce mole ratios of SiO2 to Na2O vary from 1.5 to 3.3. ... The higher the ratio (e.g., the less sodium) the lower the solubility and alkalinity., VERY SLIGHTLY SOL OR ALMOST INSOL IN COLD WATER; LESS READILY SOL IN LARGE AMT OF WATER THAN IN SMALL AMT; ANHYD DISSOLVE WITH MORE DIFFICULTY THAN HYDRATE IN WATER, GLASS FORM SOL IN STEAM UNDER PRESSURE; PARTIALLY MISCIBLE WITH PRIMARY ALC & KETONES; MISCIBLE WITH SOME POLYHYDRIC ALC, INSOL IN ALC, POTASSIUM, & SODIUM SALTS, BROUGHT INTO SOLN BY HEATING WITH WATER UNDER PRESSURE; SILICATES CONTAINING MORE SODIUM DISSOLVE MORE READILY, Solubility in water at 20 °C: miscible | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 to 1.7 at 68 °F (USCG, 1999), Relative density (water = 1): 1.4 | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Range of trace impurities in typical sodium silicate solutions (3.3 silicon dioxide:sodiun oxide) fluoride, 6.7-9.5 ppm; chloride, 130-1900 ppm; sulfate, < 160-1,700 ppm; nitrogen, 0.1-44 ppm; arsenic, < 1-< 1 ppm; mercury, < 0.26-2.5 ppb; lead, 0.17-0.60 ppm; cadmium, < 10-21 ppm; iron, 36-120 ppm; magnesium, 4-26 ppm; calcium, < 1-76 ppm; aluminum, 50-220 ppm; phosphorus, < 18-< 18 ppm; vanadium, < 0.3-0.8 ppm; chromium, < 0.3-1.0 ppm;; nickel, < 0.3-< 0.3 ppm; cobalt, < 0.3-< 0.3 ppm; zinc, < 0.6-2.8 ppm; copper, < 0.6-1.1 ppm; bismuth, < 25-< 25 ppm; strontium, < 0.2-1.5 ppm; barium, < 0.2-2.8 ppm; manganese, 0.1-1.8 ppm; tin, < 60-< 60 ppm; antimony, < 15-< 15 ppm; selenium< 20-< 20 ppm. /From table/ | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO WHITE OR GRAYISH-WHITE, CRYSTAL-LIKE PIECES OR LUMPS, LUMPS OF GREENISH GLASS; WHITE POWDERS; LIQUIDS CLOUDY OR CLEAR | |

CAS No. |

6834-92-0; 1344-09-8, 1344-09-8, 6834-92-0 | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium silicate (Na2SiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METASILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052612U92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。